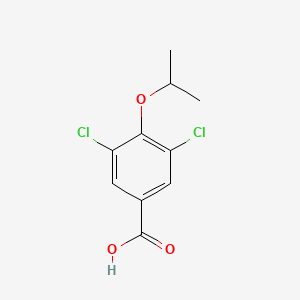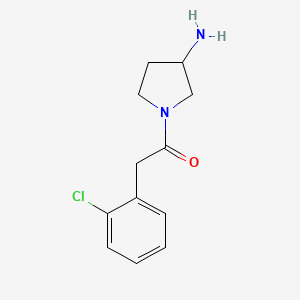
1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
Übersicht
Beschreibung
1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, also known as 2-chloro-N-methyl-N-phenylpyrrolidine, is an organic compound used in scientific research. It is a colorless liquid with a boiling point of 131.6°C and a melting point of -17.8°C. It has a molecular weight of 221.7 g/mol and a molecular formula of C11H15ClN2O. 2-chloro-N-methyl-N-phenylpyrrolidine is an important research chemical due to its wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
- "1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one" and related compounds have shown potential as potent members of the quinolonecarboxylic acid class of antibacterial agents. The S-(+) enantiomer of a similar compound demonstrated greater activity against aerobic and anaerobic bacteria compared to its R-(-) enantiomer, indicating the significance of stereochemistry in antibacterial efficacy (Rosen et al., 1988).
Electrooptic Film Fabrication
- Compounds structurally related to “1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one” have been explored for their role in electrooptic film fabrication. The importance of chromophore molecular architecture and film growth method on film microstructure and optical/electrooptic response has been underscored (Facchetti et al., 2006).
Drosophila Nicotinic Receptor Probes
- The compound's derivatives have been used in the synthesis of probes for the Drosophila nicotinic acetylcholine receptor interaction. These probes help in understanding the receptor's function and potential for pesticide development (Zhang, Tomizawa, & Casida, 2004).
Antimicrobial Activity
- Derivatives of this compound have shown promise in antimicrobial activity. A study synthesized 1H-Indole derivatives which exhibited significant antimicrobial properties, suggesting potential in developing new antibacterial and antifungal agents (2020).
Molecular Docking Studies
- Molecular docking studies involving similar compounds have been conducted to understand interactions with proteins like kinesin spindle protein. This research can provide insights into drug development and molecular biology (ShanaParveen et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-4-2-1-3-9(11)7-12(16)15-6-5-10(14)8-15/h1-4,10H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDWUIDRONMWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



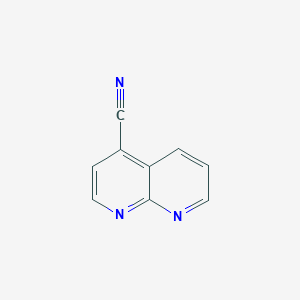
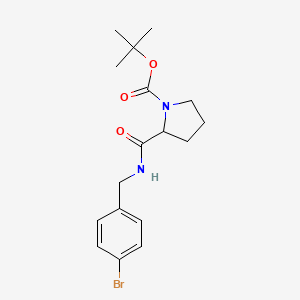
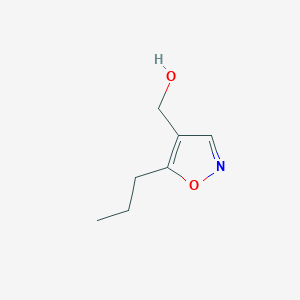

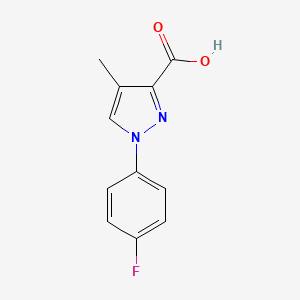

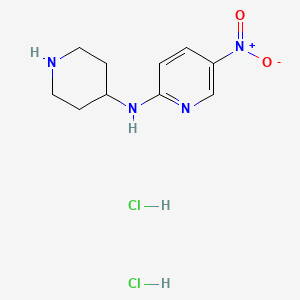
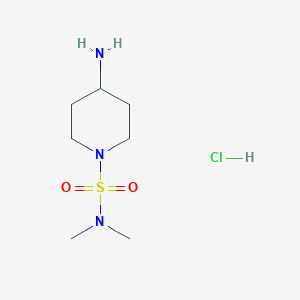
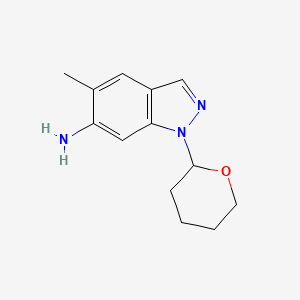
![4-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1468371.png)

![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1468374.png)

